molecular formula C38H75NO15S B6363032 alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) CAS No. 1233721-06-6

alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol)

Cat. No.: B6363032
CAS No.: 1233721-06-6
M. Wt: 818.1 g/mol
InChI Key: CWBPXMNDZISNRW-UHFFFAOYSA-N
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Description

Alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol): is a versatile chemical compound used in various scientific research fields. This compound is known for its unique properties, which make it valuable in the development of innovative materials and advancements in nanotechnology and biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) typically involves the reaction of 11-mercapto-undecanoic acid with dodeca(ethylene glycol) under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiol groups.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of complex molecules and polymers.
  • Employed in surface modification of nanoparticles to enhance their stability and functionality.

Biology:

  • Utilized in the development of bioconjugates for targeted drug delivery.
  • Applied in the creation of biosensors for detecting specific biomolecules.

Medicine:

  • Investigated for its potential in creating biocompatible coatings for medical devices.
  • Explored for its role in developing new therapeutic agents.

Industry:

  • Used in the production of advanced materials with unique properties.
  • Employed in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism by which alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) exerts its effects is primarily through its ability to form stable bonds with various substrates. The thiol group can form strong covalent bonds with metals, making it useful in surface modification and stabilization of nanoparticles. The ethylene glycol units provide hydrophilicity, enhancing the solubility and biocompatibility of the compound.

Comparison with Similar Compounds

  • Alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol)
  • Alpha-(11-Mercapto-undecanoylamido)-omega-methoxy tetra(ethylene glycol)

Comparison:

  • Alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) has a longer ethylene glycol chain compared to its similar compounds, providing greater hydrophilicity and flexibility.
  • The carboxy group at the omega position offers additional functionalization possibilities, making it more versatile for various applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO15S/c40-37(9-7-5-3-1-2-4-6-8-36-55)39-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-33-54-35-34-53-32-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-38(41)42/h55H,1-36H2,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPXMNDZISNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol)
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alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol)
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